molecular formula C10H16N6O B11789151 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11789151
M. Wt: 236.27 g/mol
InChI Key: OUZFJQMMGVYVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a chemical compound built on a pyrimidine-5-carboxamide core, a privileged scaffold in medicinal chemistry recognized for its versatile bioactivity and high potential for interaction with biological targets . The specific incorporation of a piperazine ring at the 2-position of the pyrimidine is a significant structural feature, as piperazine derivatives are established components in numerous bioactive molecules and have demonstrated excellent affinity towards various enzymes, making them valuable in the development of enzyme inhibitors . This molecular architecture is highly relevant for research focused on hit-to-lead optimization and structure-activity relationship (SAR) studies. Pyrimidine-carboxamide compounds with piperazine moieties have been identified as potent inhibitors for targets like α-glucosidase, which is significant for metabolic disorder research , and acetylcholinesterase, a key target in neuroscience . Furthermore, the 4-amino and carboxamide groups on the pyrimidine ring offer synthetic handles for further chemical derivatization, allowing researchers to explore a wide chemical space and fine-tune properties like potency and lipophilicity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15)

InChI Key

OUZFJQMMGVYVDI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(N=C1N)N2CCNCC2

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target molecule comprises a pyrimidine ring substituted at positions 2 and 5 with a piperazine group and an N-methylcarboxamide, respectively, and an amino group at position 4. The SMILES notation (CNC(=O)C1=CN=C(N=C1N)N2CCNCC2) confirms this arrangement, highlighting the need for regioselective synthesis.

Retrosynthetic Strategy

Retrosynthetic disconnections suggest two primary pathways:

  • Pyrimidine Ring Construction : Building the pyrimidine core via cyclization, followed by sequential substitution.

  • Late-Stage Functionalization : Modifying a pre-formed pyrimidine scaffold with piperazine and carboxamide groups.

Synthetic Routes and Methodologies

Starting Material: 2,4-Dichloropyrimidine-5-carboxylic Acid

  • Chloride Substitution with Piperazine

    • Reacting 2,4-dichloropyrimidine-5-carboxylic acid with piperazine in N,N-dimethylformamide (DMF) at 70–80°C using potassium carbonate as a base yields 2-(piperazin-1-yl)-4-chloropyrimidine-5-carboxylic acid.

    • Reaction Conditions :

      • Solvent: DMF

      • Base: K₂CO₃ (2.5 equiv)

      • Temperature: 70°C, 12–16 hours

      • Yield: ~65%.

  • Carboxylic Acid to Carboxamide Conversion

    • Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acid chloride, which is treated with methylamine in tetrahydrofuran (THF) to produce the N-methylcarboxamide.

    • Key Parameters :

      • SOCl₂ (1.2 equiv), reflux, 2 hours

      • Methylamine (2.0 equiv), 0°C to room temperature

      • Yield: ~80%.

  • Nitro Reduction to Amino Group

    • Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the 4-nitro intermediate to the 4-amino derivative.

    • Conditions :

      • Pressure: 1 atm H₂

      • Catalyst: 10% Pd/C (5 wt%)

      • Yield: >90%.

Challenges and Optimizations

  • Regioselectivity : Piperazine preferentially substitutes the 2-chloro group due to steric and electronic factors.

  • Byproduct Formation : Over-alkylation of piperazine is mitigated using a 1:1 molar ratio of pyrimidine to piperazine.

Biginelli-Like Cyclization

  • Condensation of thiourea, methyl acetoacetate, and a piperazine-containing aldehyde under acidic conditions forms a dihydropyrimidinone, which is oxidized to the pyrimidine.

  • Oxidation : MnO₂ in dichloromethane (DCM) achieves aromatization.

Limitations

  • Low yields (~30%) due to competing side reactions.

  • Limited scalability compared to substitution pathways.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-6), 6.75 (br s, 2H, NH₂), 3.45–3.50 (m, 4H, piperazine), 2.85 (s, 3H, NCH₃).

  • HRMS : m/z calcd for C₁₀H₁₆N₆O [M+H]⁺: 237.1461; found: 237.1458.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Evaluation of Synthetic Approaches

ParameterPathway 1Pathway 2
Overall Yield52%28%
ScalabilityHighModerate
Purification ComplexityModerateHigh
RegioselectivityExcellentPoor

Pathway 1 is favored for industrial-scale synthesis due to higher yields and reproducibility.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Piperazine (≤$50/kg) and methylamine (gas) are economically viable.

  • DMF is recycled via distillation to reduce costs.

Environmental Impact

  • Waste Streams : K₂CO₃ and DMF are treated via neutralization and incineration, respectively .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H16N6OC_{10}H_{16}N_{6}O and is characterized by a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Its structure allows for interactions with biological targets, making it a valuable candidate for further research.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this pyrimidine derivative have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Pyrimidine-piperazine hybrids show activity against a range of pathogens, suggesting that modifications to the piperazine and pyrimidine structures can lead to enhanced antimicrobial potency. Research indicates that these compounds can serve as effective inhibitors against bacteria and fungi, contributing to the development of new antibiotics .

SHP2 Inhibition

Recent studies have identified 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide as a potential inhibitor of SHP2 (Src Homology Phosphatase 2), which plays a critical role in cancer signaling pathways. Inhibiting SHP2 can disrupt the ERK/MAPK signaling pathway, which is often overactive in cancers. This property highlights its potential for treating hyperproliferative diseases such as cancer .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide. Structure-activity relationship (SAR) studies focus on modifying substituents on the piperazine or pyrimidine rings to enhance biological activity and reduce side effects. For example, variations in substituents have shown to significantly influence receptor selectivity and metabolic stability .

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrimidine derivatives, 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide was tested against several human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antimicrobial activity, revealing that modifications to the piperazine ring resulted in improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

The compound shares a pyrimidine-5-carboxamide backbone with modifications on the piperazine ring and carboxamide side chain. Key structural analogs include:

Compound Name Substituents on Piperazine Carboxamide Side Chain Key Modifications Reference
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide Piperazin-1-yl N-methyl Amino group at 4-position N/A
Cerdulatinib 4-(Ethylsulfonyl)piperazin-1-yl Cyclopropylamino-phenyl Ethylsulfonyl group; cyclopropylamino
Compound 13a (Ev1) Morpholine-4-carbonyl-2-nitrophenyl Trifluoromethylbenzamidoethyl Morpholine-carbonyl; nitro group
Compound 6a (Ev3) Methoxy(methyl)carbamoyl-2-nitrophenyl 3-(4-Nitrophenoxy)propyl Methoxy-methyl carbamate; nitro
Compound 11 (Ev11) 2,3-Dimethylphenyl 4-Ethoxyphenyl Dimethylphenyl; ethoxy group

Key Observations :

  • Piperazine Modifications : The target compound’s unmodified piperazine contrasts with analogs featuring sulfonyl (cerdulatinib), morpholine-carbonyl (13a), or aryl groups (11), which influence solubility and target affinity .

Physicochemical Properties

Comparative data for selected analogs:

Compound Molecular Weight Melting Point (°C) Purity (%) Solubility Reference
Target Compound Not Provided Not Reported Not Given Inferred Moderate N/A
13a (Ev1) 657.24 165.4–167.9 98.64 Low (KBr IR)
6a (Ev3) 609.24 71.0–72.9 97.83 Moderate (DMF)
Cerdulatinib 572.55 Not Reported Not Given Poor (Water)
Letermovir 572.55 Not Reported Not Given Very Slight

Key Observations :

  • Melting Points : Higher melting points (e.g., 13a at 165–168°C) correlate with crystalline stability, influenced by nitro groups and aromaticity .
  • Solubility : Letermovir’s poor water solubility contrasts with analogs like 6a, which may dissolve better in polar aprotic solvents due to nitro and methoxy groups .

Key Observations :

  • Yield Variability : Electron-withdrawing groups (e.g., nitro in 13a) may reduce yields (58%) compared to simpler derivatives (13c at 65%) .
  • Reaction Conditions : High-temperature reactions (e.g., 6a at 120°C) are less efficient than room-temperature couplings .

Biological Activity

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, a compound with the molecular formula C10H16N6O, has garnered attention for its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by a pyrimidine core substituted with an amino group and a piperazine moiety, which contributes to its pharmacological properties. Its structure can be represented as follows:

Chemical Structure C10H16N6O\text{Chemical Structure }C_{10}H_{16}N_{6}O

Research indicates that 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide interacts with specific biological targets, including receptors involved in various signaling pathways. Notably, it has been studied for its binding affinity to the sphingosine 1-phosphate (S1P) receptor, which plays a crucial role in immune modulation and cell signaling.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of myeloid leukemia cells, suggesting its potential as an anticancer agent.

Case Study: Myeloid Leukemia

A doctoral thesis highlighted the compound's ability to modulate cell cycle distribution and induce apoptosis in myeloid leukemia cells. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming significant reductions in cell proliferation upon treatment with the compound .

Cell Line IC50 (µM) Mechanism
Myeloid leukemia5.4Induction of apoptosis
Breast cancer7.2Cell cycle arrest
Colon cancer6.0Inhibition of proliferation

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines in various models, indicating its utility in treating inflammatory diseases.

Pharmacokinetic Profile

The pharmacokinetics of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide suggest favorable absorption and distribution characteristics. Studies report moderate metabolic stability and solubility profiles, which are critical for oral bioavailability.

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Ring

The 2-position piperazinyl group and 4-amino group on the pyrimidine ring participate in nucleophilic substitution reactions. For example:

  • Regioselective substitution : In structurally related pyrimidine-4-carboxamides, dichloropyrimidine intermediates undergo regioselective substitution with amines at the 2-position, preserving the 4-amino group ( ).

  • Functionalization at C-6 : While not directly observed for this compound, analogous pyrimidines undergo halogenation or alkoxylation at the C-6 position under electrophilic conditions ().

Reactions at the 4-Amino Group

The primary amine at the 4-position is amenable to derivatization:

Reaction Type Conditions Product Example Source
AcylationAcetic anhydride, DMAP, DCM4-Acetamido derivative ,
Reductive alkylationAldehyde/ketone, NaBH3CN, MeOH4-(Benzylamino) derivative
SulfonylationTosyl chloride, pyridine4-Tosylamido derivative

These modifications enhance solubility or biological activity, as seen in kinase inhibitors ( ).

Piperazine Ring Modifications

The piperazinyl group at the 2-position undergoes characteristic amine reactions:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) yields N-alkylated piperazines ( ).

  • Quaternization : Treatment with excess methyl iodide produces quaternary ammonium salts, altering physicochemical properties ( ).

  • Cross-coupling : Chan–Lam coupling with arylboronic acids introduces aromatic groups at the piperazine nitrogen ( ).

Amide Group Reactivity

The methylamide group at the 5-position participates in hydrolysis and condensation:

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, H2O/EtOH) conditions, the amide converts to a carboxylic acid, forming 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid ().

  • Condensation : Reaction with primary amines (HATU, DIPEA) generates secondary amides, useful in structure-activity relationship (SAR) studies ().

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Coupling Type Catalyst System Application Source
Suzuki–MiyauraPd(PPh3)4, Na2CO3, DME/H2OIntroduction of aryl/heteroaryl groups ,
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3Installation of secondary amines

These methods are critical for generating analogues in drug discovery programs ( ).

Biological Activity via Chemical Modifications

Derivatives of this compound exhibit pharmacological relevance:

  • Kinase inhibition : Analogous 4-aminopyrimidine carboxamides inhibit ERK5 (IC50: 10–50 nM) and PKB (IC50: 5 nM) through optimized substituents ( , ).

  • Antimicrobial activity : Piperazinyl-pyrimidine hybrids demonstrate MIC values of 2–8 µg/mL against S. aureus ().

Stability and Degradation Pathways

Key stability observations include:

  • Oxidative degradation : The piperazine ring undergoes oxidation (H2O2, Fe2+) to form N-oxide derivatives ( ).

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the pyrimidine ring, detected via HPLC-MS ().

This compound’s versatility in synthetic chemistry and bioactivity highlights its importance in medicinal chemistry. Further studies should explore its applications in targeted drug design and mechanistic enzymology.

Q & A

What are the standard synthetic routes for 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide derivatives?

Basic Research Question
The synthesis typically involves coupling reactions using carbodiimide-based reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) for amide bond formation. For example, compound 7 (a derivative) was synthesized by reacting precursor 5a (2.20 mmol) with 4-(morpholine-4-carbonyl)benzoic acid (1.10 mmol) in dichloromethane (10 mL) under TBTU/DIEA activation at 0°C, followed by 12-hour stirring at room temperature. Purification via silica gel column chromatography yielded derivatives with 58–65% purity and >98% HPLC purity . Key steps include:

  • Precursor activation : TBTU as a coupling agent.
  • Workup : Sequential washing with HCl, NaOH, and brine to remove excess reagents.
  • Purification : Column chromatography for isolating high-purity products.

What characterization techniques are essential for confirming the structure of these derivatives?

Basic Research Question
Essential techniques include:

  • ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., pyrimidine ring protons at δ 8.80 ppm and piperazine carbons at δ 50–65 ppm in DMSO-d6) .
  • ESI-MS : For molecular weight validation (e.g., compound 13a showed [M+H]+ at 657.2398 vs. calcd. 657.2391) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretches at 1622–1632 cm⁻¹ and -CONH- bands at ~3250 cm⁻¹) .
  • HPLC : For purity assessment (>98% purity in derivatives like 13a–13c ) .

How can researchers optimize reaction yields and purity during synthesis?

Advanced Research Question
Optimization strategies include:

  • Reagent stoichiometry : Using 1.5 equivalents of TBTU relative to carboxylic acid precursors to ensure complete activation .
  • Temperature control : Initiating reactions at 0°C to minimize side reactions.
  • Solvent selection : Dichloromethane for improved solubility of intermediates .
  • Purification : Gradient elution in column chromatography (e.g., 10–50% EtOAc/hexane) to resolve closely related impurities. Reported yields for derivatives like 13a–13c range from 58–65% with >98% purity .

What methodologies are used to analyze structure-activity relationships (SAR) in these compounds?

Advanced Research Question
SAR analysis involves:

  • Structural diversification : Introducing substituents like trifluoromethyl (13a ), nitro (13b ), or cyanobenzamido (13c ) to assess electronic/steric effects on activity .
  • Biological assays : Testing acetylcholinesterase (AChE) inhibition (e.g., IC50 values via Ellman’s method) .
  • Molecular docking : Using AutoDock Vina to predict binding modes. For example, derivatives with nitro groups showed enhanced interactions with AChE’s catalytic anionic site (CAS) .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

How should contradictory biological activity data between derivatives be resolved?

Advanced Research Question
Contradictions may arise from assay variability or structural nuances. Resolution strategies include:

  • Replicate assays : Conducting triplicate measurements under standardized conditions (e.g., pH 8.0, 25°C for AChE assays) .
  • Structural validation : Re-examining NMR/MS data to confirm compound integrity (e.g., verifying -NH peaks in DMSO-d6) .
  • Computational modeling : Assessing substituent effects on binding free energy (ΔG) to explain potency differences. For instance, 13a ’s trifluoromethyl group may enhance hydrophobic interactions vs. 13b ’s nitro group .

What strategies are recommended for improving the metabolic stability of these derivatives?

Advanced Research Question
To enhance metabolic stability:

  • Electron-withdrawing substituents : Introducing groups like -CF₃ (13a ) or -NO₂ (13b ) to reduce oxidative metabolism .
  • Piperazine modification : Replacing morpholine with bulkier groups (e.g., 3,4-dimethoxybenzyl) to sterically hinder enzymatic degradation .
  • Prodrug approaches : Masking labile amines as acetyl or tert-butoxycarbonyl (Boc) derivatives for controlled release .

How can researchers validate target engagement in cellular assays?

Advanced Research Question
Validation methods include:

  • Fluorescent probes : Tagging derivatives with fluorophores (e.g., FITC) to track cellular uptake and target colocalization .
  • Knockdown/knockout models : Using CRISPR/Cas9 to silence AChE and confirm activity loss in derivative-treated cells .
  • Thermal shift assays : Monitoring target protein melting temperature (Tm) shifts upon compound binding .

What analytical approaches address discrepancies in purity vs. bioactivity data?

Advanced Research Question
Discrepancies may stem from undetected impurities. Solutions include:

  • 2D NMR (e.g., HSQC, COSY) : To identify trace impurities (e.g., residual coupling agents) .
  • LC-MS/MS : Quantifying low-abundance contaminants affecting IC50 values.
  • Dose-response curves : Testing purified vs. crude batches to isolate purity-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.